2'-Hydroxytetrazole-5-carboxanilide

描述

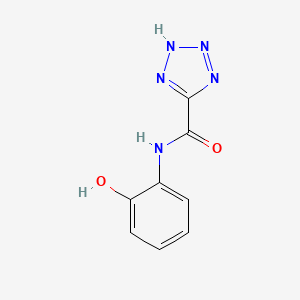

2'-Hydroxytetrazole-5-carboxanilide is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) linked to a substituted anilide group. This compound, described in a 2025 patent by May & Baker Ltd., is highlighted for its efficacy in treating transplant rejection, arthritic, autoimmune, and connective tissue disorders . The critical structural features include:

- A hydroxyl group at the 2'-position of the benzene ring.

- A fluorine substituent at the 5'-position.

- An acetyl group at the 3'-position.

These substituents synergistically enhance bioactivity, solubility, and target binding affinity, making Compound A a lead candidate in drug discovery .

属性

分子式 |

C8H7N5O2 |

|---|---|

分子量 |

205.17 g/mol |

IUPAC 名称 |

N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide |

InChI |

InChI=1S/C8H7N5O2/c14-6-4-2-1-3-5(6)9-8(15)7-10-12-13-11-7/h1-4,14H,(H,9,15)(H,10,11,12,13) |

InChI 键 |

NWFDSPIVNGDDGQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NNN=N2)O |

产品来源 |

United States |

相似化合物的比较

Tetrazole-5-carboxanilide derivatives share a common scaffold but differ in substituent patterns, which significantly influence their pharmacological profiles. Below is a detailed comparison based on structural variations and research findings:

Structural and Functional Differences

Key Substituent Effects

3'-Alkanoyl Groups (C2–C4): The acetyl group (C2 alkanoyl) at the 3'-position in Compound A improves lipophilicity, enhancing membrane permeability and metabolic stability compared to shorter (e.g., formyl) or bulkier (e.g., butyryl) analogs . Propionyl (C3)-substituted analogs exhibit moderate activity but reduced selectivity due to increased steric hindrance .

5'-Fluoro Substituent: Fluorine’s electronegativity and small atomic radius strengthen hydrogen bonding with target receptors (e.g., kinases or inflammatory mediators), boosting potency. Non-halogenated analogs show 30–50% lower efficacy in preclinical autoimmune models .

2'-Hydroxyl Group:

- The hydroxyl group facilitates hydrogen bonding with active-site residues in biological targets. Derivatives lacking this group exhibit diminished binding affinity and solubility .

Pharmacological Performance

A comparative analysis of tetrazole-5-carboxanilide derivatives is summarized below:

IC50: Concentration required for 50% inhibition of TNF-α production in murine macrophages.

*Selectivity Index: Ratio of cytotoxicity (CC50) to IC50.

Key Findings

- Compound A demonstrates superior potency and selectivity due to its optimized substituent combination.

- Removal of the 5'-fluoro group (Compound C ) results in a 17-fold drop in potency, underscoring fluorine’s critical role.

- Methyl substitution (Compound B ) reduces solubility and selectivity, highlighting the acetyl group’s advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。